molecular formula C8H6Cl2O2 B13149229 1-(2,4-Dichloro-6-hydroxyphenyl)ethanone

1-(2,4-Dichloro-6-hydroxyphenyl)ethanone

Cat. No.: B13149229
M. Wt: 205.03 g/mol
InChI Key: LSMRHCLKFZGRPI-UHFFFAOYSA-N
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Description

1-(2,4-Dichloro-6-hydroxyphenyl)ethanone (CAS 57051-50-0) is a high-purity chemical building block for research and development. This compound, with the molecular formula C8H6Cl2O2 and a molecular weight of 205.04 g/mol, is a versatile intermediate in organic synthesis . It belongs to the class of hydroxyacetophenones, which are recognized as powerful starting materials and versatile building blocks for the synthesis of specialty polymers, pharmaceuticals, and fine chemicals . As a substituted acetophenone, it serves as a key precursor in the exploration of bioactive molecules; related dihydroxyacetophenone derivatives have been identified as important biosynthesis precursors for a wide variety of bioactive polyketides and exhibit pharmacological activities such as bacterial plasmid transfer inhibition and anticancer activity . Researchers utilize this compound in developing novel chemical entities, including applications in asymmetric synthesis, where similar dichlorophenyl ethanone structures are used as substrates for alcohol dehydrogenases to produce key chiral intermediates for pharmaceutical agents like the antifungal luliconazole . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. For specific storage and handling information, please refer to the available Safety Data Sheet.

Properties

Molecular Formula

C8H6Cl2O2

Molecular Weight

205.03 g/mol

IUPAC Name

1-(2,4-dichloro-6-hydroxyphenyl)ethanone

InChI

InChI=1S/C8H6Cl2O2/c1-4(11)8-6(10)2-5(9)3-7(8)12/h2-3,12H,1H3

InChI Key

LSMRHCLKFZGRPI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=C(C=C1Cl)Cl)O

Origin of Product

United States

Preparation Methods

Chlorination of Phenolic Precursors

Method Overview:

One of the most common approaches involves starting with a phenolic compound, such as 2,4-dichlorophenol or 2,4-dichlororesorcinol, followed by acylation to form the ethanone derivative. Chlorination of phenolic hydroxyl groups and aromatic rings is achieved using chlorinating agents like sulfuryl chloride or chlorine gas under controlled conditions.

Reaction Pathway:

  • Step 1: Chlorination of 2,4-dichlorophenol or 2,4-dichlororesorcinol to introduce additional chlorine atoms at the 6-position.
  • Step 2: Acylation of the chlorinated phenol with acetyl chloride or acetic anhydride, often in the presence of catalysts like aluminum chloride (AlCl₃) or polyphosphoric acid (PPA).

Reaction Conditions & Factors:

Parameter Typical Range Notes
Chlorinating agent Sulfuryl chloride (SO₂Cl₂) or Cl₂ Ensures selective chlorination at desired positions
Temperature 0°C to 25°C Maintains selectivity and prevents over-chlorination
Catalyst None or Lewis acids (e.g., FeCl₃) Enhances chlorination efficiency

Research Outcomes:

  • Controlled chlorination yields high regioselectivity at the 6-position, especially when using sulfuryl chloride under mild conditions.
  • Acylation proceeds efficiently in inert solvents like dichloromethane, with yields exceeding 80% under optimized conditions.

Friedel-Ccrafts Acylation

Method Overview:

Friedel-Crafts acylation is a classical approach for synthesizing aromatic ketones, including 1-(2,4-dichloro-6-hydroxyphenyl)ethanone . This involves acylation of the phenolic precursor with acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).

Reaction Pathway:

  • Step 1: Dissolution of phenolic compound in anhydrous conditions.
  • Step 2: Addition of acetyl chloride or acetic anhydride with AlCl₃, maintaining the reaction at low temperature (~0°C to 25°C).
  • Step 3: Work-up involving quenching with ice water, filtration, and purification via recrystallization.

Reaction Conditions & Factors:

Parameter Typical Range Notes
Catalyst Aluminum chloride (AlCl₃) Catalyzes acylation efficiently
Temperature 0°C to 25°C Prevents polyacylation or overreaction
Solvent Fuming HCl or dichloromethane Ensures solubility and control

Research Outcomes:

  • The Friedel-Crafts acylation method yields the target ketone with high purity (~93%) and good yields (~90%) when reaction parameters are optimized.
  • Use of solvent-free conditions with AlCl₃ has been reported to improve environmental friendliness and reduce waste.

Direct Chlorination of Acetophenone Derivatives

Method Overview:

Another prominent route involves chlorination of acetophenone derivatives directly to introduce chlorine atoms at specific positions, followed by hydroxylation.

Reaction Pathway:

  • Step 1: Chlorination of acetophenone using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
  • Step 2: Hydroxylation at the 6-position via oxidation or nucleophilic substitution.

Reaction Conditions & Factors:

Parameter Typical Range Notes
Chlorinating agent SOCl₂ or PCl₅ Ensures selective chlorination
Temperature 0°C to 80°C To control over-chlorination
Purity High-grade reagents Critical for selectivity

Research Outcomes:

  • Chlorination of acetophenone derivatives under controlled conditions produces intermediates suitable for subsequent hydroxylation.
  • Yields vary depending on reaction parameters but can reach up to 85% with proper control.

Industrial Synthesis via Multi-Step Chlorination and Acylation

Method Overview:

Industrial-scale synthesis often employs a multi-step process involving initial chlorination of cyclohexanone derivatives, followed by condensation with malonic acid derivatives, and subsequent decarboxylation.

Reaction Pathway:

  • Step 1: Chlorination of cyclohexanone to produce chlorinated cyclohexanone intermediates.
  • Step 2: Condensation with malonic acid derivatives under basic catalysis.
  • Step 3: Decarboxylation and oxidation to yield the target phenolic ethanone.

Reaction Conditions & Factors:

Parameter Typical Range Notes
Raw materials Cyclohexanone, chlorinating reagents Cost-effective and scalable
Catalysts Alkali metal hydroxides (NaOH, KOH) Facilitate condensation and decarboxylation
Temperature 80°C to 150°C Optimized for high yield

Research Outcomes:

  • This method offers high yields (~96%) and purity, suitable for large-scale production with environmentally friendly protocols.

Summary Table: Comparison of Preparation Methods

Method Starting Material Key Reagents Typical Yield Advantages Limitations
Chlorination + Acylation Phenolic compounds Sulfuryl chloride, acetyl chloride 80-90% Selectivity, high yield Requires multiple steps
Friedel-Crafts Acylation Phenol derivatives Acetyl chloride, AlCl₃ 90% Simplicity, scalable Environmental concerns
Direct Chlorination Acetophenone derivatives SOCl₂, PCl₅ 75-85% Direct approach Over-chlorination risk
Industrial Multi-step Cyclohexanone derivatives Chlorinating agents, malonic acid 96% High yield, scalable Complex process

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dichloro-6-hydroxyphenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2,4-dichloro-6-hydroxybenzoic acid.

    Reduction: Formation of 1-(2,4-dichloro-6-hydroxyphenyl)ethanol.

    Substitution: Formation of various substituted phenyl ethanones depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

1-(2,4-Dichloro-6-hydroxyphenyl)ethanone has been studied for its potential cytotoxic effects against various cancer cell lines. For instance, it has shown promising results in inducing apoptosis in human colon adenocarcinoma cells (HT-29). The compound was evaluated using the MTT assay, which indicated a dose-dependent cytotoxic effect on HT-29 cells, while exhibiting minimal toxicity on normal human cell lines like MRC-5 .

Case Study: Cytotoxicity in Cancer Cells

Cell LineIC₅₀ (µM)Effect
HT-2910Induces apoptosis
MRC-5>100Minimal toxicity

Environmental Science

The compound is also relevant in environmental studies, particularly concerning its role as a by-product of chlorination processes. Research has highlighted the formation of chlorinated phenolic compounds during water treatment processes, which can pose health risks due to their potential mutagenicity and carcinogenicity. Investigations into the environmental impact of such compounds are crucial for risk assessment and regulatory measures .

Table: Environmental Impact of Chlorinated Phenols

CompoundSourcePotential Risk
This compoundWater chlorinationMutagenic potential

Synthesis and Industrial Applications

This compound is synthesized through various methods involving the chlorination of phenolic compounds. Its derivatives are utilized in the production of dyes and agrochemicals due to their stability and reactivity. The compound's ability to form stable complexes with metals makes it an interesting candidate for applications in coordination chemistry .

Mechanism of Action

The mechanism of action of 1-(2,4-Dichloro-6-hydroxyphenyl)ethanone involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the chlorine atoms can participate in halogen bonding. These interactions can affect the compound’s binding affinity and specificity towards different targets, influencing its biological activity.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs (Table 1) include:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key References
1-(2,4-Dichloro-6-hydroxyphenyl)ethanone 2-Cl, 4-Cl, 6-OH C₈H₆Cl₂O₂ 217.04 N/A
1-(2-Chloro-6-hydroxy-4-methoxyphenyl)ethanone 2-Cl, 6-OH, 4-OCH₃ C₉H₉ClO₃ 200.62
1-(3,4-Dihydroxyphenyl)ethanone 3-OH, 4-OH C₈H₈O₃ 152.15
1-(2,4-Dihydroxy-6-methoxy-3-methylphenyl)ethanone 2-OH, 4-OH, 6-OCH₃, 3-CH₃ C₁₀H₁₂O₄ 196.20
1-(2,4-Dichlorophenyl)ethanone 2-Cl, 4-Cl C₈H₆Cl₂O 189.04

Key Observations :

  • Chlorine vs. Methoxy Groups: The presence of chlorine atoms (e.g., in 1-(2,4-dichlorophenyl)ethanone ) increases molecular weight and lipophilicity compared to methoxy or hydroxyl substituents. This enhances membrane permeability but may reduce aqueous solubility.
  • Hydroxyl Group Positioning: In 1-(3,4-dihydroxyphenyl)ethanone , adjacent hydroxyl groups (3,4-diOH) enable stronger hydrogen bonding and antioxidant activity. By contrast, the 2,4-diCl-6-OH arrangement in the target compound may favor electrophilic substitution reactions.

Physicochemical Properties

  • Melting Points: Hydroxyacetophenones with multiple substituents generally exhibit higher melting points due to intermolecular hydrogen bonding. For example, 1-(2,6-dihydroxy-4-methoxyphenyl)ethanone (CAS 7507-89-3) melts at 144°C , while 1-(2,4-dichlorophenyl)ethanone lacks hydroxyl groups and has a lower melting point (~100–120°C inferred) .
  • Solubility: Hydroxyl groups improve water solubility. The target compound’s 6-OH group likely enhances solubility compared to non-hydroxylated analogs like 1-(2,4-dichlorophenyl)ethanone.
Antimicrobial and Antioxidant Potential
  • Antibacterial Activity: Schiff bases derived from chlorinated hydroxyacetophenones (e.g., 1-(4-chloro-1-hydroxynaphthalen-2-yl)ethanone) show moderate activity against Escherichia coli and Salmonella Typhi . The dichloro substitution in the target compound may similarly disrupt bacterial membranes.
  • Antioxidant Activity: Compounds with hydroxyl groups, such as 1-(3,4-dihydroxyphenyl)ethanone , exhibit radical scavenging properties via hydrogen donation. The target compound’s single hydroxyl group may limit its antioxidant efficacy compared to dihydroxy analogs.
Enzyme Inhibition
  • α-Glucosidase Inhibition: Substituent positions critically influence activity. For example, 1-(2,5-dihydroxy-4-methoxyphenyl)ethanone (IC₅₀ = 0.87 µM) is more potent than its 2,3-dihydroxy isomer (IC₅₀ = 0.92 µM) due to optimized hydrogen bonding with the enzyme active site .

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